4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiophene and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid involves the palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method typically yields the desired product in 63-71% . The reaction conditions include the use of palladium(II) chloride (Pd(dppf)Cl2) as a catalyst, carbon monoxide as the carbonyl source, and a suitable base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted thieno[2,3-d]pyrimidine derivatives can be obtained.
Oxidized or Reduced Forms: Products with altered oxidation states, such as sulfoxides or sulfones.
Scientific Research Applications
4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used as a scaffold for designing inhibitors of specific enzymes or receptors.
Chemical Biology: Employed in the synthesis of bioactive molecules for probing biological pathways.
Industrial Chemistry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid is often attributed to its ability to interact with various molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Lacks the chlorine substituent but shares the core structure.
4-Bromothieno[2,3-d]pyrimidine-5-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Thieno[2,3-d]pyrimidine-5-carboxamide: Amide derivative with different pharmacological properties.
Uniqueness
4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-4-3(7(11)12)1-13-6(4)10-2-9-5/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLDTYHYNPIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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